![molecular formula C17H9BrFN3O2 B2747985 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one CAS No. 1081133-00-7](/img/structure/B2747985.png)
3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one
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Overview
Description
The molecule “3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one” is a complex organic compound that contains several functional groups and rings. It has a quinolinone ring, which is a type of heterocyclic compound. This ring contains a ketone functional group (C=O) and a nitrogen atom. The molecule also contains a bromophenyl group, which is a phenyl ring (a type of aromatic ring) with a bromine atom attached, and an oxadiazole ring, another type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this molecule would be influenced by its functional groups. For example, the bromine atom on the bromophenyl group could be replaced by other groups in a substitution reaction . The carbonyl group in the quinolinone ring could undergo reactions typical of ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the bromine atom could increase the molecule’s density and boiling point compared to similar molecules without a bromine atom .Scientific Research Applications
Anticancer Activity
- A study focused on the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which were evaluated for antitumor activities against various cancer cell lines. The compounds exhibited moderate to high levels of antitumor activities, with some showing more potent inhibitory activities compared to 5-fluorouracil, a positive control. The mechanism of action for a representative compound indicated cell cycle arrest and apoptosis in HeLa cells (Fang et al., 2016).
Antimicrobial Activity
- Research into 2-(4-((5-(4-bromophenyl)-1, 3, 4-oxadiazol-2-yl)methoxy)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives revealed potent antibacterial and antifungal activity against a variety of bacterial strains and pathogenic fungal strains. This suggests the potential for these compounds in treating infectious diseases (Sirgamalla & Boda, 2019).
Antiviral Activities
- Novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized via microwave technique demonstrated potent antiviral activities against a spectrum of respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome coronavirus. This highlights the potential of quinazolinone derivatives as broad-spectrum antiviral agents (Selvam et al., 2007).
Synthesis and Evaluation Techniques
- The studies also emphasize the significance of synthetic methodologies, including microwave-assisted synthesis and palladium-catalyzed Suzuki cross-coupling reactions, in creating these compounds. These techniques not only facilitate the synthesis of these complex molecules but also open up new avenues for the development of derivatives with enhanced biological activities (Modh et al., 2013).
Safety and Hazards
properties
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrFN3O2/c18-10-3-1-2-9(6-10)16-21-17(24-22-16)13-8-20-14-5-4-11(19)7-12(14)15(13)23/h1-8H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWJIVGBMFXUGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one |
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